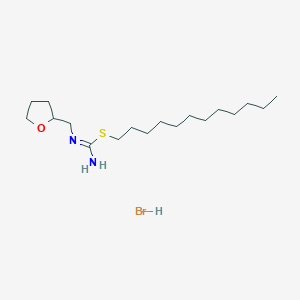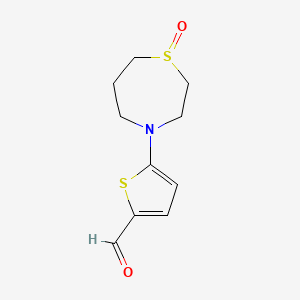
5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring fused with a thiazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with thiazepane derivatives. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.
化学反応の分析
Types of Reactions
5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler thiophene derivative with similar reactivity.
5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one: Another thiophene-based compound with antimicrobial and antitumor properties.
Uniqueness
5-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H13NO2S2 |
|---|---|
分子量 |
243.4 g/mol |
IUPAC名 |
5-(1-oxo-1,4-thiazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S2/c12-8-9-2-3-10(14-9)11-4-1-6-15(13)7-5-11/h2-3,8H,1,4-7H2 |
InChIキー |
CYCFRYYOHYWJJI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCS(=O)C1)C2=CC=C(S2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


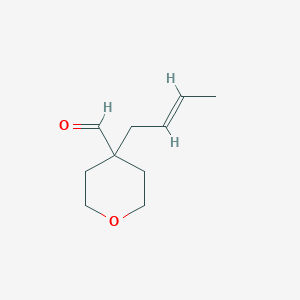
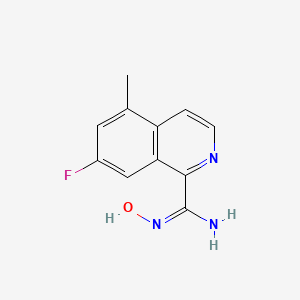

![1-[5-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13179925.png)
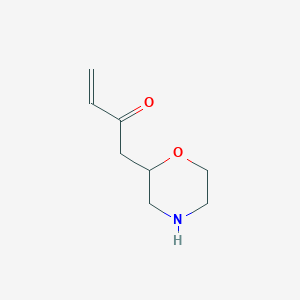

methanol](/img/structure/B13179933.png)
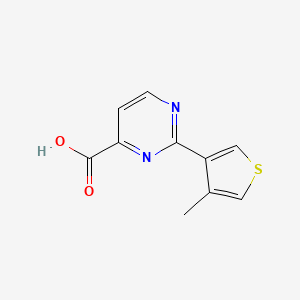

![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
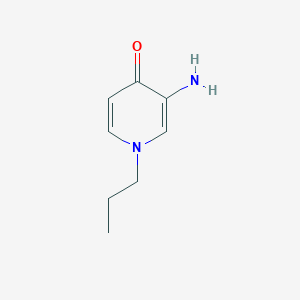

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
